N-(2-methoxydibenzofuran-3-yl)-1-methyl-4-nitropyrazole-3-carboxamide
Overview
Description
N-(2-methoxydibenzofuran-3-yl)-1-methyl-4-nitropyrazole-3-carboxamide is a complex organic compound that features a dibenzofuran ring system. Dibenzofuran derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of N-(2-methoxydibenzofuran-3-yl)-1-methyl-4-nitropyrazole-3-carboxamide typically involves multiple steps. The dibenzofuran ring can be synthesized through cyclization reactions, followed by functionalization to introduce the methoxy group at the 2-position. The pyrazole ring is then constructed through condensation reactions involving appropriate precursors. Industrial production methods may involve optimizing these steps for higher yields and purity .
Chemical Reactions Analysis
N-(2-methoxydibenzofuran-3-yl)-1-methyl-4-nitropyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Scientific Research Applications
N-(2-methoxydibenzofuran-3-yl)-1-methyl-4-nitropyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its potential as an enzyme inhibitor, particularly against cathepsin enzymes.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzofuran-3-yl)-1-methyl-4-nitropyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit cathepsin enzymes by binding to their active sites, thereby preventing substrate cleavage. The pathways involved can include inhibition of proteolytic activity, leading to reduced tumor growth or other therapeutic effects .
Comparison with Similar Compounds
Similar compounds to N-(2-methoxydibenzofuran-3-yl)-1-methyl-4-nitropyrazole-3-carboxamide include other dibenzofuran derivatives and pyrazole-based molecules. These compounds may share similar biological activities but differ in their specific functional groups and overall structure. For instance, compounds like N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives have been studied for their cytotoxic activity and enzyme inhibition properties.
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-1-methyl-4-nitropyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c1-21-9-13(22(24)25)17(20-21)18(23)19-12-8-15-11(7-16(12)26-2)10-5-3-4-6-14(10)27-15/h3-9H,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUZKPLVZDAYNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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